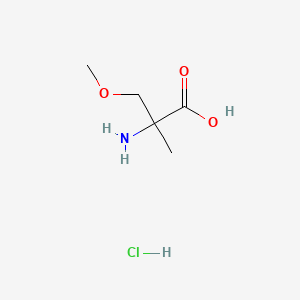![molecular formula C9H6ClN3 B3316527 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-83-5](/img/structure/B3316527.png)
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Descripción general
Descripción
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H7ClN2 . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 166.61 .Aplicaciones Científicas De Investigación
Structural and Optical Characteristics
- Pyridine derivatives like 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile have been studied for their structural and optical properties. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated similar compounds, highlighting their monoclinic polycrystalline nature and optical functions. These findings are crucial for understanding the material characteristics of pyridine derivatives, potentially contributing to their application in optical devices and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Structural Analysis
- The synthesis of pyridine derivatives is an area of active research. Tranfić et al. (2011) conducted a study on the synthesis and structural analysis of a pyridine derivative closely related to 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. They used X-ray diffraction and spectroscopic methods to analyze the structure, providing insights into the molecular composition and potential applications of these compounds (Tranfić, Halambek, Cetina, & Jukić, 2011).
Antibacterial Applications
- Abdel-Mohsen and Geies (2008) explored the use of pyrrolo[2,3-b]pyridine derivatives in antibacterial applications. They synthesized various compounds using 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, which shares a similar structure with the compound . Their research indicates the potential of such compounds in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Photovoltaic Properties
- The photovoltaic properties of pyridine derivatives have been investigated, suggesting potential applications in solar energy conversion. For example, El-Menyawy, Zedan, and Nawar (2019) studied two pyrazolo[4,3-b] pyridine derivatives for their thermal stability and optical characteristics. Their findings highlight the possibilities of using such compounds in the development of solar energy devices (El-Menyawy, Zedan, & Nawar, 2019).
Corrosion Inhibition
- Pyrazolopyridine derivatives, closely related to 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, have been researched for their corrosion inhibition properties. Dandia, Gupta, Singh, and Quraishi (2013) synthesized such derivatives and investigated their effectiveness in protecting mild steel against corrosion. This suggests potential industrial applications in corrosion prevention (Dandia, Gupta, Singh, & Quraishi, 2013).
Kinase Inhibition in Pharmaceuticals
- Research into the use of pyrrolo[2,3-b]pyridine derivatives in pharmaceuticals has shown their potential as kinase inhibitors. Arunachalam et al. (2019) developed a scalable synthesis route for a potent kinase inhibitor that includes a pyrrolo[2,3-b]pyridine derivative. This indicates the compound's relevance in the development of new pharmaceuticals (Arunachalam et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-5-8(3-11)7-2-6(10)4-12-9(7)13-5/h2,4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCZULSZEGALJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191511 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
CAS RN |
954112-83-5 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954112-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3316494.png)



![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316525.png)
![5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316532.png)


